![molecular formula C11H17N5O B13440508 (Z)-N'-hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethanimidamide](/img/structure/B13440508.png)
(Z)-N'-hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N’-hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethanimidamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a piperazine ring substituted with a pyridine moiety and an ethanimidamide group, which contributes to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethanimidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Substitution with Pyridine: The piperazine ring is then reacted with a pyridine derivative, such as 4-chloropyridine, in the presence of a base like potassium carbonate to introduce the pyridine moiety.
Introduction of the Ethanimidamide Group: The final step involves the reaction of the substituted piperazine with an appropriate ethanimidamide precursor, such as N-hydroxyethanimidamide, under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of (Z)-N’-hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethanimidamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
(Z)-N’-hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanimidamide group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions conducted in polar solvents with or without catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in a variety of substituted derivatives.
科学研究应用
Chemistry
In chemistry, (Z)-N’-hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethanimidamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential as a ligand for various biological targets. Its ability to interact with specific proteins and enzymes makes it a valuable tool for probing biological pathways and understanding molecular mechanisms.
Medicine
In the field of medicine, (Z)-N’-hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethanimidamide has shown promise as a potential therapeutic agent
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of industrial chemicals.
作用机制
The mechanism of action of (Z)-N’-hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N’-hydroxy-2-[4-(pyridin-3-yl)piperazin-1-yl]ethanimidamide
- N’-hydroxy-2-[4-(pyridin-2-yl)piperazin-1-yl]ethanimidamide
- N’-hydroxy-2-[4-(pyridin-4-yl)piperidin-1-yl]ethanimidamide
Uniqueness
(Z)-N’-hydroxy-2-[4-(pyridin-4-yl)piperazin-1-yl]ethanimidamide is unique due to its specific substitution pattern on the piperazine ring and the presence of the ethanimidamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications. Its ability to undergo diverse chemical reactions and interact with specific biological targets sets it apart from similar compounds.
属性
分子式 |
C11H17N5O |
|---|---|
分子量 |
235.29 g/mol |
IUPAC 名称 |
N'-hydroxy-2-(4-pyridin-4-ylpiperazin-1-yl)ethanimidamide |
InChI |
InChI=1S/C11H17N5O/c12-11(14-17)9-15-5-7-16(8-6-15)10-1-3-13-4-2-10/h1-4,17H,5-9H2,(H2,12,14) |
InChI 键 |
JZKYDBCYQQALMI-UHFFFAOYSA-N |
手性 SMILES |
C1CN(CCN1C/C(=N/O)/N)C2=CC=NC=C2 |
规范 SMILES |
C1CN(CCN1CC(=NO)N)C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



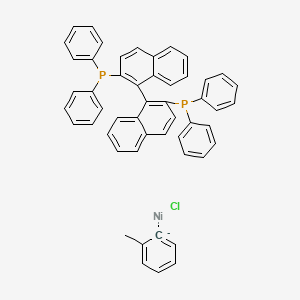

![N-[N'-tert-butyl-N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]carbamimidoyl]-4-(trifluoromethyl)benzamide](/img/structure/B13440446.png)
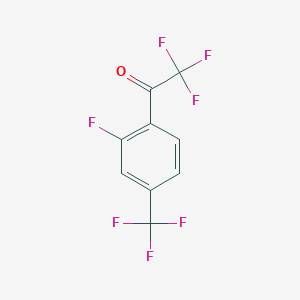
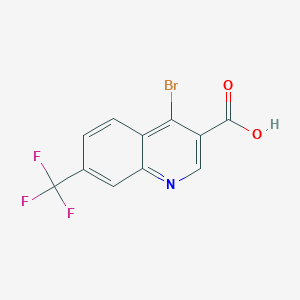
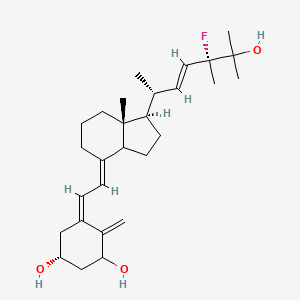

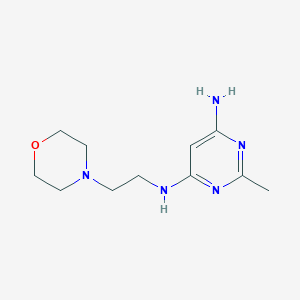
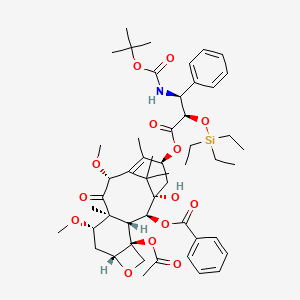
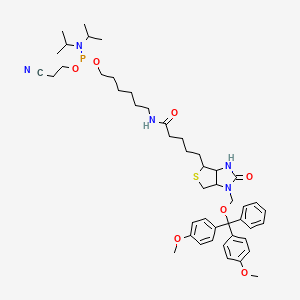
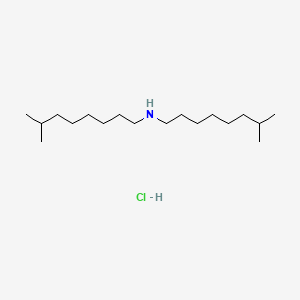
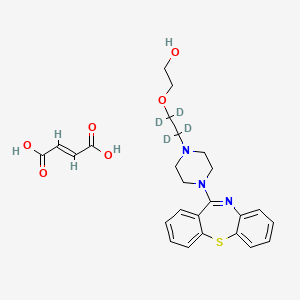
![[[(2R,3S,4R,5R)-5-[6-(furan-2-ylmethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13440517.png)
